PFBHA.HCl excels as a derivatization reagent for aldehydes and ketones. This process involves attaching a functional group to a molecule to improve its analytical properties, such as volatility or stability. PFBHA.HCl reacts with carbonyl groups (C=O) present in aldehydes and ketones to form stable oxime derivatives. These derivatives exhibit improved separation and detection characteristics in analytical techniques like gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) [, ]. This allows for the sensitive and accurate identification and quantification of various aldehydes and ketones present in complex biological samples.
By forming oxime derivatives, PFBHA.HCl facilitates the detection of various carbonyl-containing compounds, including:
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C₇H₄F₅NO·HCl and a molecular weight of 249.57 g/mol. It appears as a white crystalline powder and is characterized by the presence of five fluorine atoms attached to a benzyl group. This compound is primarily used as a derivatization reagent in organic synthesis, particularly for the preparation of oximes from carbonyl compounds, including steroids bearing keto groups .
PFBHA HCl does not have a direct biological effect. Its mechanism of action involves forming a stable derivative with the target carbonyl compound. This derivative often has improved volatility and separation properties compared to the original molecule. This allows for easier detection and identification by analytical techniques like GC or LC [].
The primary chemical reaction involving O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride is its reaction with carbonyl compounds to form oximes. The general reaction can be represented as follows:
In this reaction, RCHO represents an aldehyde or ketone. The formation of oximes is significant in organic chemistry for the identification and characterization of carbonyl-containing compounds .
While specific biological activities of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride are not extensively documented, its role as a derivatization agent suggests potential applications in biochemical assays. Its ability to form stable oximes may facilitate the detection and quantification of various biological molecules that contain carbonyl groups .
The synthesis of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride typically involves the reaction of pentafluorobenzylamine with hydroxylamine hydrochloride. The general procedure can be summarized as follows:
This method allows for high yields and purity suitable for laboratory applications .
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride is primarily utilized in:
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride can be compared with several similar compounds that also serve as hydroxylamine derivatives. Below are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Hydroxylamine | NH₂OH | Simple structure; used for reducing agents |
O-Benzylhydroxylamine | C₇H₉NO | Less fluorinated; used similarly for oxime formation |
O-(Trifluoromethyl)benzylhydroxylamine | C₇H₄F₃NO | Contains trifluoromethyl group; different reactivity |
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride stands out due to its high fluorine content which enhances its reactivity and stability compared to other hydroxylamines. This unique property makes it particularly valuable in sensitive analytical applications where detection limits are critical .
The synthesis of PFBHA·HCl was first reported in 1975 using a two-step process involving N-hydroxyphthalimide and 2,3,4,5,6-pentafluorobenzyl bromide. Early methods achieved yields of 60–70% but faced challenges in purity due to byproduct formation during hydrazinolysis. Subsequent refinements introduced recrystallization from ethanol to isolate PFBHA·HCl as white crystalline powder, achieving >95% purity.
Table 1: Evolution of PFBHA·HCl Synthetic Protocols
The shift toward sublimation in the 1990s reduced residual solvents, making PFBHA·HCl suitable for high-sensitivity applications like prostaglandin analysis.
The synthesis begins with nucleophilic substitution between N-hydroxyphthalimide and pentafluorobenzyl bromide. Key parameters influencing this step include:
Table 2: Reaction Optimization for N-Hydroxyphthalimide Intermediate
Parameter | Optimal Condition | Yield Impact | Byproduct Reduction |
---|---|---|---|
Solvent | DMF | +17% | 2x lower |
Temperature | 25°C | +12% | 35% lower |
Molar Ratio (NHP:PFB-Br) | 1:1.2 | +8% | 20% lower |
Mechanistic studies reveal that the pentafluorobenzyl group’s electron-withdrawing nature accelerates the SN2 displacement, with a calculated activation energy of 58 kJ/mol.
The second stage involves hydrazinolysis of N-(pentafluorobenzyloxy)phthalimide to release PFBHA, followed by HCl treatment to form the hydrochloride salt.
Hydrazine cleaves the phthalimide moiety via nucleophilic acyl substitution (NAS), with the rate-determining step being the attack of the hydrazine nitrogen on the carbonyl carbon. The reaction follows pseudo-first-order kinetics with a rate constant ($$k$$) of $$3.2 \times 10^{-4}$$ s$$^{-1}$$ at 25°C:
$$
\text{Rate} = k[\text{Hydrazine}][\text{Intermediate}]
$$
Prolonged reaction times (>24 hr) increase PFBHA yield but risk over-reduction, forming undesired pentafluoroaniline.
Treating PFBHA with HCl in ethanol induces protonation of the hydroxylamine group, reducing its solubility and precipitating PFBHA·HCl. Critical factors include:
Table 3: PFBHA·HCl Precipitation Efficiency
HCl Concentration (M) | Temperature (°C) | Precipitation Efficiency (%) |
---|---|---|
3 | 25 | 78 |
6 | 4 | 94 |
6 | 25 | 89 |
The derivatization of carbonyl compounds with PFBHA·HCl follows nucleophilic addition-elimination kinetics, where the hydroxylamine group attacks the carbonyl carbon to form an oxime intermediate. Reaction thermodynamics are influenced by pH, temperature, and carbonyl electrophilicity. At pH 4.5–5.0, PFBHA·HCl exhibits optimal reactivity due to balanced protonation states that enhance nucleophilicity without promoting hydrolysis [2]. For aldehydes, pseudo-first-order rate constants at 25°C range from $$3.2 \times 10^{-4}$$ s$$^{-1}$$ (acetaldehyde) to $$1.1 \times 10^{-3}$$ s$$^{-1}$$ (hexanal), while ketones like acetone show slower kinetics ($$k = 6.7 \times 10^{-5}$$ s$$^{-1}$$) [2] [4].
Elevated temperatures accelerate reaction rates exponentially. At 65°C, the derivatization of methyl ethyl ketone (MEK) reaches 95% completion within 30 minutes, compared to 20 hours at 25°C [4]. Activation energies ($$Ea$$) vary by carbonyl class: aldehydes average $$Ea = 45.2 \pm 2.1$$ kJ/mol, whereas ketones require higher energies ($$E_a = 58.9 \pm 3.4$$ kJ/mol) due to steric hindrance [4].
Table 1: Kinetic Parameters for PFBHA·HCl Derivatization
Carbonyl Compound | $$k_{25°C}$$ (s$$^{-1}$$) | $$E_a$$ (kJ/mol) | Reaction Yield (%) |
---|---|---|---|
Acetaldehyde | $$3.2 \times 10^{-4}$$ | 43.1 | 98 |
Acetone | $$6.7 \times 10^{-5}$$ | 58.9 | 92 |
Hexanal | $$1.1 \times 10^{-3}$$ | 47.3 | 99 |
2-Heptanone | $$4.8 \times 10^{-5}$$ | 62.4 | 88 |
Oxime formation with PFBHA·HCl generates syn (E) and anti (Z) isomers, with ratios dependent on carbonyl structure and reaction conditions. Aldehydes favor the E configuration (70–85% abundance), while ketones exhibit greater Z isomer formation (up to 40%) due to increased steric bulk [6]. For example, derivatization of pentanal yields an E/Z ratio of 4:1, whereas 2-pentanone shows a 1.5:1 ratio under identical conditions [6].
Isomerization is pH-sensitive: acidic conditions (pH < 4) stabilize the E isomer through protonation of the oxime nitrogen, while neutral pH promotes Z isomer formation via tautomerization. Kinetic trapping experiments reveal that E→Z isomerization occurs with a rate constant of $$2.3 \times 10^{-6}$$ s$$^{-1}$$ at 25°C, driven by rotational barriers around the C=N bond [6].
Table 2: E/Z Isomer Ratios for Selected Carbonyl-PFBHA Derivatives
Compound | E Isomer (%) | Z Isomer (%) | Conditions |
---|---|---|---|
Propanal | 82 | 18 | pH 4.5, 25°C |
Butanedione | 55 | 45 | pH 7.0, 25°C |
3-Hydroxy-2-butanone | 63 | 37 | pH 4.5, 25°C |
Methacrolein | 68 | 32 | pH 4.5, 25°C |
Dicarbonyl compounds pose unique challenges due to competing derivatization at multiple sites. Steric hindrance from α-substituents reduces reactivity: 2,5-hexanedione (2,5-HD) exhibits 30% lower derivatization efficiency compared to glyoxal, attributable to hindered access to the second carbonyl group [4]. Electronic effects further modulate reactivity. Electron-withdrawing groups (e.g., –Cl in chloroketones) deactivate the carbonyl, reducing PFBHA·HCl’s nucleophilic attack efficiency by 40–50% [4]. Conversely, conjugated systems like acrolein enhance reactivity through resonance stabilization of the oxime intermediate [5].
In α,β-unsaturated carbonyls, PFBHA·HCl preferentially adds to the β-position (70% selectivity) due to hyperconjugative stabilization of the transition state. This regioselectivity is corroborated by gas chromatography–mass spectrometry (GC-MS) analyses of methacrolein derivatives, where β-addition products dominate [5].
Table 3: Derivatization Efficiency of Dicarbonyl Compounds
Compound | Derivatization Sites | Yield (%) | Steric Parameter ($$Es$$) |
---|---|---|---|
Glyoxal | 2 | 99 | 0.00 |
2,5-Hexanedione | 2 | 69 | -1.24 |
Methylglyoxal | 2 | 85 | -0.78 |
Chloroacetone | 1 | 51 | -0.92 |
Irritant